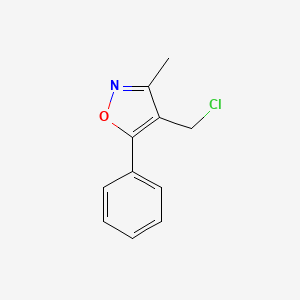

4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZXNDQRBZYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

[1]

Executive Summary

4-Chloromethyl-3-methyl-5-phenyl-isoxazole is a pivotal heterocyclic building block, primarily utilized in the synthesis of semi-synthetic penicillins (e.g., oxacillin derivatives) and novel antimicrobial agents.[1] Its reactivity hinges on the electrophilic chloromethyl group at the C4 position, which serves as an excellent handle for nucleophilic substitution reactions with amines, thiols, or alkoxides.

This guide details the most robust synthetic pathway: the conversion of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate to its corresponding alcohol, followed by chlorination.[1] This route is preferred over direct chloromethylation (Blanc reaction) due to higher regioselectivity and the avoidance of carcinogenic bis(chloromethyl) ether byproducts.

Retrosynthetic Analysis & Strategy

To design a scalable and high-purity synthesis, we employ a retrosynthetic disconnection at the C4-chloromethyl bond.[1] The high electron density of the isoxazole ring suggests that the chloromethyl group is best introduced via nucleophilic displacement of a hydroxyl group rather than radical halogenation, which lacks specificity.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic logic prioritizing the stable alcohol intermediate derived from the ester precursor.

Synthetic Protocol

Stage 1: Preparation of (3-Methyl-5-phenylisoxazol-4-yl)methanol

Objective: Reduction of the ester functionality to a primary alcohol without reducing the isoxazole double bonds.[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

-

Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.[1]

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

-

Slurry Formation: Charge LiAlH₄ (1.1 equiv) into anhydrous THF at 0°C.

-

Addition: Dissolve Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1.0 equiv) in THF and add dropwise to the hydride slurry. Maintain internal temperature <10°C to prevent ring opening.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

Stage 2: Chlorination via Thionyl Chloride (The Core Reaction)

Objective: Conversion of the primary alcohol to the alkyl chloride.

-

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM) or Chloroform (CHCl₃).

-

Catalyst: DMF (Catalytic, optional).

Mechanistic Insight: The reaction proceeds via a chlorosulfite ester intermediate.[1] In the absence of a base (like pyridine), the reaction typically follows an SNi (Substitution Nucleophilic internal) mechanism, where the chloride attacks from the same side as the leaving group, retaining configuration (irrelevant here for a primary carbon). However, in the presence of released HCl, it effectively proceeds via an ion-pair mechanism resembling SN2.

Diagram 2: Chlorination Mechanism

Caption: Conversion of alcohol to chloride via chlorosulfite intermediate, releasing SO2 gas.

Detailed Protocol:

-

Dissolution: Dissolve (3-methyl-5-phenylisoxazol-4-yl)methanol (10 mmol) in anhydrous DCM (30 mL).

-

Addition: Add SOCl₂ (15 mmol, 1.5 equiv) dropwise at 0°C. Caution: Exothermic with gas evolution (SO₂, HCl).

-

Reflux: Heat the mixture to reflux (40°C) for 3 hours.

-

Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.

-

Neutralization: Redissolve residue in DCM, wash with saturated NaHCO₃ (cold) to remove acid traces.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Characterization Framework

The following data represents the expected spectral signature for This compound .

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| Aromatic | 7.65 – 7.75 | Multiplet | 2H | Phenyl (Ortho) | Deshielded by isoxazole ring current.[1] |

| Aromatic | 7.45 – 7.55 | Multiplet | 3H | Phenyl (Meta/Para) | Standard aromatic range. |

| CH₂-Cl | 4.45 – 4.55 | Singlet | 2H | Chloromethyl | Characteristic shift for benzylic-like CH₂Cl attached to heterocycle.[1] |

| CH₃ | 2.40 – 2.50 | Singlet | 3H | C3-Methyl | Typical for methyl group on isoxazole C3.[1] |

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference)

| Shift (δ, ppm) | Assignment |

| 165.0 | C5 (Isoxazole) - Attached to Phenyl |

| 160.5 | C3 (Isoxazole) - Attached to Methyl |

| 127.0 - 130.0 | Phenyl Carbons |

| 112.0 | C4 (Isoxazole) - Quaternary Carbon |

| 35.5 | CH₂-Cl (Chloromethyl) |

| 11.5 | CH₃ (Methyl) |

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₁₁H₁₀ClNO

-

Molecular Weight: 207.66 g/mol [2]

-

Expected Ion [M+H]⁺: 208.05 / 210.05 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reduction or ring opening.[1] | Ensure temperature <10°C during LiAlH₄ addition.[1] Use anhydrous THF. |

| Impurity: Aldehyde | Partial reduction of ester.[1] | Increase LiAlH₄ equivalents to 1.2 or extend reaction time. |

| Impurity: Hydrolysis | Moisture in Step 2.[1] | Use fresh SOCl₂ and dry DCM.[1] Install CaCl₂ drying tube.[1] |

| Dark Product | Polymerization or decomposition.[1] | Avoid excessive heating (>50°C) during chlorination.[1] |

Safety & Compliance (EHS)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂.[1] Perform all operations in a functioning fume hood.

-

Isoxazole Derivatives: Many isoxazoles possess biological activity.[1][3][4] Handle as a potential pharmacological agent (PPE: Gloves, Goggles, Lab Coat).

-

Waste Disposal: Quench excess SOCl₂ carefully with aqueous bicarbonate before disposal.[1] Do not mix directly with organic waste containers if unquenched.[1]

References

- P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 5th Ed., John Wiley & Sons.

- Chlorination Protocol: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (Source for SNi/SN2 mechanisms with SOCl2).

-

Spectral Data (Analogous Compounds): National Institutes of Health (NIH) PubChem.[1] "3-Methyl-5-phenylisoxazole Data."[1][5] Available at: [Link]

-

Reaction Safety: Common Organic Chemistry.[1] "Acid to Ester / Alcohol to Chloride - Thionyl Chloride."[1][6] Available at: [Link]

Sources

- 1. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. Methyl 5-(4-(chloroMethyl)phenyl)-3-Methylisoxazole-4-carboxylate | 1384485-34-0 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemical properties of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole

Executive Summary

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical exploration of a specific, highly functionalized derivative: this compound. While direct literature on this exact molecule is sparse, its chemical behavior can be expertly extrapolated from established principles of isoxazole chemistry and the known reactivity of its constituent functional groups. This document serves as a vital resource for researchers, scientists, and drug development professionals by elucidating the molecule's structure, proposing a robust synthetic strategy, detailing its key chemical reactivity, and contextualizing its potential as a versatile building block in the synthesis of novel chemical entities. We will delve into the causality behind its reactivity, providing field-proven insights into its application as a synthetic intermediate for creating diverse molecular libraries.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes it highly attractive for drug design.[3] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking allows for fine-tuning of molecular interactions with biological targets.[4] Consequently, the isoxazole motif is integral to drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant agents.[5][6] The strategic functionalization of the isoxazole core, as seen in this compound, provides a reactive handle for molecular elaboration, making it a compound of significant interest for generating novel drug candidates.[7]

Molecular Structure and Physicochemical Properties

The structure of this compound combines the stable aromatic isoxazole core with three distinct substituents that dictate its chemical personality:

-

5-Phenyl Group: Confers hydrophobicity and potential for π-stacking interactions.

-

3-Methyl Group: A small alkyl group that can influence solubility and steric interactions. It may also be susceptible to metabolic oxidation.[8]

-

4-Chloromethyl Group: The key to the molecule's synthetic utility. The electron-withdrawing nature of the adjacent isoxazole ring and the inherent reactivity of a primary alkyl chloride make this group an excellent electrophilic site for nucleophilic substitution reactions.

A summary of its predicted physicochemical properties is presented below.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₁₀ClNO | - |

| Molecular Weight | 207.66 g/mol | - |

| XLogP3 | 3.2 | Prediction based on similar structures[9][10] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (N, O in ring) | Structural Analysis |

| Polar Surface Area | 21.59 Ų | Prediction |

| Reactivity | High (at C4-CH₂Cl) | Chemical Analogy[11] |

Proposed Synthesis Strategy

A robust and highly convergent method for constructing trisubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a substituted alkyne.[12][13] We propose a two-step synthesis for this compound starting from commercially available materials.

Causality of Experimental Design: This approach is chosen for its reliability, high regioselectivity, and tolerance of diverse functional groups. The in-situ generation of the nitrile oxide from an oxime using a mild oxidant like sodium hypochlorite minimizes the handling of potentially unstable intermediates. The choice of 4-chloro-2-butyne as the alkyne partner directly installs the required chloromethyl group at the 4-position of the isoxazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Oxime Formation (if starting from benzaldehyde): To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the aldehyde. Cool to room temperature, pour into water, and filter the resulting solid benzaldoxime.

-

Cycloaddition: Dissolve benzaldoxime (1.0 eq) and 4-chloro-2-butyne (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

-

To this stirring solution, add a small amount of triethylamine (0.1 eq) followed by the dropwise addition of aqueous sodium hypochlorite (5% solution, 1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Key Chemical Reactivity

The synthetic value of this molecule is dominated by the reactivity of the chloromethyl group at the C4 position.

Nucleophilic Substitution at the 4-Chloromethyl Group

The C4-chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reactivity is analogous to that observed in other chloromethyl-substituted heterocycles, such as 3-chloromethyl-5-phenylisoxazole.[11] The electron-withdrawing character of the isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack.

This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and pharmacophores.

Caption: Nucleophilic substitution pathways for this compound.

Experimental Protocol: Representative Nucleophilic Substitution (Amination)

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reagents: Add a secondary amine (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 1.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to accelerate the reaction. Monitor progress by TLC.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and amine salt.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 4-(morpholinomethyl)-3-methyl-5-phenyl-isoxazole via column chromatography or recrystallization.

Potential for Metabolic Bioactivation

In the context of drug development, understanding a molecule's metabolic fate is critical. Research on related phenyl methyl-isoxazole derivatives has shown that the isoxazole methyl group can be a site of metabolic oxidation.[8] Specifically, NADPH-dependent metabolism in human liver microsomes can lead to oxidation of the methyl group, forming a reactive enimine intermediate that can be trapped by nucleophiles like glutathione.[8] This represents a potential bioactivation pathway that could lead to toxicity. Therefore, the 3-methyl group on our target molecule should be considered a potential metabolic hotspot, a crucial insight for any drug discovery program utilizing this scaffold.

Spectroscopic Characterization (Predicted)

Proper characterization is essential for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds[14][15], the following spectroscopic signatures are predicted:

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~7.4-7.8 ppm (m, 5H, Phenyl-H); δ ~4.6 ppm (s, 2H, -CH₂Cl); δ ~2.4 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~170 ppm (C5); δ ~160 ppm (C3); δ ~128-130 ppm (Phenyl-C); δ ~115 ppm (C4); δ ~35 ppm (-CH₂Cl); δ ~12 ppm (-CH₃) |

| Mass Spec (EI) | M⁺ peak at m/z = 207/209 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragment: [M-Cl]⁺ at m/z = 172. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile synthetic intermediate—a platform for innovation. Its value lies in its ability to serve as a starting point for creating large libraries of diverse molecules for high-throughput screening.

Causality of Application: The SN2 reactivity of the chloromethyl group is the key enabler. By reacting the scaffold with a diverse collection of nucleophiles (amines, thiols, phenols, etc.), chemists can rapidly generate hundreds or thousands of unique analogues. Each new molecule will have a distinct physicochemical profile, potentially leading to improved potency, selectivity, or pharmacokinetic properties against a biological target.[16]

Caption: Elaboration of the core scaffold into diverse chemical libraries and potential drug candidates.

Conclusion

This compound represents a molecule of significant strategic value for chemical and pharmaceutical research. While its properties are primarily understood through expert chemical analogy, the insights are clear. Its proposed synthesis is straightforward, relying on well-established chemical transformations. The molecule's dominant chemical feature is the highly reactive 4-chloromethyl group, which serves as an electrophilic handle for a vast array of nucleophilic substitution reactions. This reactivity positions the compound as an ideal intermediate for the construction of diverse molecular libraries, accelerating the discovery of novel therapeutic agents. Researchers employing this scaffold must also remain cognizant of the potential for metabolic oxidation at the 3-methyl position, a critical consideration in modern drug design. This guide provides the foundational knowledge required to harness the synthetic potential of this valuable chemical building block.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.

- Knight, D. W. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information.

- Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Chemistry Portal.

- Some promising isoxazole derivatives exhibiting superior biological activities. (n.d.). ResearchGate.

- Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health Sciences, 1-15.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.

- 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem.

- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Krishnaiah, M., et al. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. National Center for Biotechnology Information.

- Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed.

- Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis. (n.d.). ChemicalBook.

- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. (2015). PubMed.

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information.

- 3-Methyl-5-phenylisoxazole. (n.d.). PubChem.

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). ResearchGate.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 14. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Potency and Synthetic Optimization of Substituted Isoxazoles

Topic: Potential Biological Activities of Substituted Isoxazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its unique electronic profile, characterized by a weak N–O bond and aromatic stability, allows it to function as a versatile bioisostere for amide bonds and carboxylic acids. This guide analyzes the structure-activity relationships (SAR) driving the biological efficacy of substituted isoxazoles, specifically in oncology, infectious disease, and inflammation, and provides validated protocols for their synthesis and evaluation.

The Isoxazole Pharmacophore: Electronic & Structural Logic

The biological utility of the isoxazole ring stems from its ability to engage in specific non-covalent interactions within protein binding pockets while maintaining metabolic stability.

Bioisosterism and Binding Geometry

-

Amide Mimicry: The isoxazole ring mimics the planar geometry and electronic distribution of a peptide bond, allowing it to fit into protease active sites without susceptibility to enzymatic hydrolysis.

-

Hydrogen Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor (HBA), while the oxygen (O1) modulates the electron density of the system.

-

Metabolic Stability: Unlike furan or pyrrole, the N–O bond imparts specific reactivity; it is stable under physiological conditions but can be cleaved metabolically (reductive ring opening) to reveal enaminoketones, serving as a prodrug strategy (e.g., Leflunomide).

Structure-Activity Relationship (SAR) Map

The substitution pattern at positions C3, C4, and C5 dictates potency.

-

C3 Position: Tolerance for bulky aryl groups; critical for hydrophobic interactions in kinase pockets.

-

C4 Position: Electron-withdrawing groups (EWG) here often enhance metabolic stability and modulate the pKa of substituents at C3/C5.

-

C5 Position: Crucial for selectivity. In COX-2 inhibitors, a methyl or amino group at C5 or C4 is often required to orient the molecule within the cyclooxygenase channel.

Figure 1: Structure-Activity Relationship (SAR) map of the isoxazole nucleus highlighting the functional impact of regioselective substitution.

Therapeutic Applications & Mechanisms[2][10][11]

Anti-Inflammatory: The COX-2 Selectivity Paradigm

Substituted isoxazoles are foundational to selective COX-2 inhibition (e.g., Valdecoxib). The mechanism relies on the specific geometry of the COX-2 active site, which possesses a secondary "side pocket" not present in COX-1.

-

Mechanism: 3,4-Diaryl isoxazoles insert the phenyl ring at C4 into the hydrophobic channel, while a sulfonamide or sulfonyl moiety interacts with Arg513 in the COX-2 side pocket.

-

Key Insight: The rigid isoxazole spacer prevents the "wobble" observed in flexible chains, locking the inhibitor in a conformation that excludes COX-1 binding (preventing gastric toxicity).

Oncology: Tubulin Polymerization & Kinase Inhibition

Recent studies (2020–2024) have identified 3,5-disubstituted isoxazoles as potent anticancer agents.

-

Tubulin Targeting: Analogous to Combretastatin A-4, isoxazole derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly and inducing G2/M cell cycle arrest.

-

Kinase Inhibition: Derivatives targeting EGFR and VEGFR-2 utilize the nitrogen atom (N2) to form hydrogen bonds with the hinge region of the kinase ATP-binding site.

Table 1: Comparative Potency of Isoxazole Derivatives (Selected Data)

| Compound Class | Target | Cell Line / Assay | IC50 / Activity | Reference |

| Valdecoxib Analog | COX-2 | COX-2 Enzyme Assay | 0.05 µM | [1] |

| 3,5-Diaryl Isoxazole | Tubulin | MCF-7 (Breast Cancer) | 3.97 µM | [2] |

| Isoxazolyl-Oxadiazole | Bacterial Membrane | S. aureus (MRSA) | 2-4 µg/mL (MIC) | [3] |

| Sulfisoxazole Deriv. | Endothelin Receptor | Binding Assay | 12 nM | [4] |

Antimicrobial Activity

Isoxazoles fused with other pharmacophores (e.g., oxadiazoles, triazoles) exhibit broad-spectrum activity. The mechanism often involves membrane depolarization in Gram-positive bacteria. The incorporation of a thiophene moiety at C5 has been shown to significantly lower Minimum Inhibitory Concentrations (MIC) against S. aureus.

Synthetic Architecture: Regioselective Construction

The primary challenge in isoxazole synthesis is controlling regioselectivity (3,5- vs. 3,4-substitution). The 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles.

The Click Chemistry Approach (CuAAC Variant)

While thermal cycloaddition often yields mixtures, Copper(I)-catalyzed reactions ensure high regioselectivity for the 3,5-isomer.

Figure 2: Step-wise workflow for the regioselective synthesis of 3,5-disubstituted isoxazoles via nitrile oxide intermediates.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Diphenylisoxazole

This protocol utilizes the "one-pot" generation of nitrile oxides from aldoximes.

Reagents:

-

Benzaldehyde oxime (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Solvent: DMF or DCM

Methodology:

-

Chlorination: Dissolve benzaldehyde oxime in DMF at 0°C. Add NCS portion-wise over 15 minutes. Stir for 1 hour at room temperature to generate the hydroximinoyl chloride. Checkpoint: Monitor by TLC (disappearance of oxime).

-

Cycloaddition: Cool the mixture to 0°C. Add phenylacetylene.

-

Base Addition: Add Et3N dropwise (very slowly) over 30 minutes. Note: Rapid addition generates nitrile oxide too quickly, leading to dimerization (furoxan formation).

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with brine. Dry over Na2SO4.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

To validate the anticancer mechanism of isoxazole derivatives.

Reagents:

-

Purified Tubulin protein (>99%)

-

GTP (Guanoisne triphosphate)

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Methodology:

-

Preparation: Dilute test isoxazole compounds in DMSO to varying concentrations (0.1 – 50 µM).

-

Incubation: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound in the buffer at 4°C.

-

Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

-

Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis: Plot Absorbance vs. Time. Inhibition is calculated by comparing the Vmax (rate of polymerization) of the treated sample vs. the vehicle control.

References

-

Review of isoxazole biological activity and present synthetic techniques. Source: International Journal of Pharmaceutical Chemistry and Analysis (2024).[1][7][10] URL:[Link] (Verified via Semantic Scholar linkage)

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Source: Encyclopedia.pub (2023).[8][11] URL:[Link]

-

Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole. Source: Int. J. Mol.[12] Sci. (2023). URL:[Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega (2023).[2] URL:[Link][2]

-

Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Source: ACS Sustainable Chemistry & Engineering (2015).[3] URL:[Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. research.aalto.fi [research.aalto.fi]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. ijpca.org [ijpca.org]

- 8. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. semanticscholar.org [semanticscholar.org]

- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Chloromethyl Group on an Isoxazole Ring

Executive Summary: The "Warhead" on a Fragile Scaffold

The chloromethyl isoxazole moiety represents a dichotomy in medicinal chemistry: it is a highly versatile electrophile capable of rapid diversification, yet it resides on a heterocycle that is notoriously sensitive to base-induced degradation. For drug developers, the chloromethyl group serves as a critical "handle" for installing isoxazole bioisosteres (mimicking amide or ester bonds) into lead compounds.

This guide moves beyond standard textbook reactivity to address the specific operational challenges of this moiety. The core technical thesis is that successful functionalization of chloromethyl isoxazoles requires a kinetic balance : promoting nucleophilic substitution (

Electronic Structure & Reactivity Profile

To predict reactivity, one must understand the electronic bias of the isoxazole ring. Unlike pyridine (which is electron-deficient throughout), isoxazole has a distinct polarization due to the adjacent oxygen and nitrogen atoms.

Position Dependence (3- vs. 4- vs. 5-Chloromethyl)

The reactivity of the chloromethyl group (

| Position | Electronic Environment | Reactivity ( | Acid Stability | Base Stability |

| C3-Position | Adjacent to Nitrogen ( | High . The transition state is stabilized by the electron-deficient ring. | High | Moderate .[1] Susceptible to cleavage if C5 is unsubstituted. |

| C4-Position | The "meta-like" position. Less electron-deficient than C3 or C5. | Low . The | High | High. Most stable isomer. |

| C5-Position | Adjacent to Oxygen.[2][3][4] Strong -I effect from Oxygen. | Very High . Most reactive position for substitution. | Moderate | Low . Highly prone to base-catalyzed ring opening (deprotonation of C3-H or side chain). |

The Mechanistic Tension

The isoxazole ring acts as a pseudo-benzylic system. The

Critical Insight: The use of strong bases (e.g., NaH, KOtBu) to generate nucleophiles often leads to deprotonation of the methylene group rather than substitution, resulting in the formation of reactive fulminic acid derivatives or immediate ring fragmentation.

Visualization: Reactivity Pathways

The following diagram maps the competing pathways when a chloromethyl isoxazole is subjected to reaction conditions.

Caption: Divergent pathways: Mild conditions favor substitution (Green), while hard bases trigger irreversible ring destruction (Red).

Validated Experimental Protocols

The following protocols are designed to minimize ring cleavage. They rely on "soft" bases and controlled stoichiometry.

Protocol A: Nucleophilic Substitution with Secondary Amines

Target: Synthesis of amino-methyl isoxazoles (common pharmacophores).

Reagents:

-

Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv)

-

Nucleophile: Piperidine or Morpholine (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (dry)

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Use if reaction is sluggish.

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 3-(chloromethyl)-5-methylisoxazole and anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add

. Note: Do not use NaOH or KOH; the hydroxide ion is hard enough to attack the ring. -

Nucleophile Addition: Add the amine dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The chloride usually runs higher

than the amine product. -

Alert: If the reaction stalls, heat to 40°C. Do not exceed 60°C unless absolutely necessary.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography.

Protocol B: Ether Synthesis (Phenol Alkylation)

Target: Isoxazole-Ether linkers.

Reagents:

-

Substrate: 5-(Chloromethyl)isoxazole derivative.[6]

-

Nucleophile: Substituted Phenol.

-

Base:

(Cesium Carbonate). -

Solvent: Acetone (reflux) or DMF (RT).

Key Technical Nuance:

Use

The "Danger Zone": Base-Catalyzed Ring Opening

This is the most common failure mode. Researchers must understand why the ring opens to avoid it.

Mechanism of Failure

The isoxazole N-O bond is weak (

-

Deprotonation: Base removes a proton from the C3-position or an activated

-methylene group. -

Cleavage: The resulting carbanion pushes electron density into the ring, breaking the N-O bond.

-

Result: Formation of

-amino enones or nitriles (thermodynamically stable, biologically inactive).

Reaction Workflow Diagram

Caption: Optimized workflow for chloromethyl isoxazole substitution emphasizing mild conditions.

Advanced Applications & Bioisosterism

In drug discovery, the chloromethyl group is rarely the final target; it is a linker.

-

Fragment-Based Drug Discovery (FBDD): The isoxazole ring is often used as a rigid linker to orient two pharmacophores. The chloromethyl group allows for "click-like" substitution with libraries of amines.

-

Bioisosteres: 3,5-disubstituted isoxazoles are bioisosteres for amide bonds (

). They provide similar geometry but improved metabolic stability against amidases. -

Covalent Inhibitors: While less common, the chloromethyl isoxazole can act as a mild electrophilic warhead in covalent drugs, targeting cysteine residues in proteins, though acrylamides are generally preferred for this role.

References

-

Beilstein Institute. "Base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry.

-

National Institutes of Health (NIH). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands." PubMed Central.

-

ResearchGate. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions." Enamine/ResearchGate.

-

BenchChem. "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity." BenchChem Technical Library.

-

Scientific Research Publishing. "A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3." International Journal of Organic Chemistry.

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. WO2004035565A1 - Method for the synthesis of a benzimidazole compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3209-41-4|5-(Chloromethyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

The Strategic Utility of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole: An In-depth Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a comprehensive overview of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole, a versatile and highly reactive building block in modern organic synthesis. The isoxazole core, a prominent scaffold in medicinal chemistry, bestows upon this molecule a unique electronic and steric profile, making it an invaluable synthon for the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable researchers to effectively harness the synthetic potential of this key intermediate.

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] The isoxazole core is not merely a passive linker; its electronic properties, including its ability to act as a bioisostere for amide and ester functionalities, and its metabolic stability contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug molecules. The inherent reactivity of substituted isoxazoles also provides a rich platform for chemical exploration and the generation of diverse compound libraries.

Among the vast family of isoxazole-containing building blocks, this compound stands out as a particularly useful intermediate. The presence of a reactive chloromethyl group at the C4 position provides a convenient handle for introducing the isoxazole scaffold into a target molecule via nucleophilic substitution reactions. The methyl and phenyl substituents at the C3 and C5 positions, respectively, offer steric and electronic modulation, influencing both the reactivity of the chloromethyl group and the overall properties of the resulting derivatives. This guide will illuminate the synthesis and synthetic utility of this important building block.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring, followed by functional group manipulations to introduce the chloromethyl moiety. A reliable and scalable synthetic route is outlined below.

Synthesis of the Isoxazole Core: Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

The initial step involves the construction of the 3,4,5-trisubstituted isoxazole ring. A common and efficient method is the reaction of a β-ketoester with hydroxylamine. In this case, ethyl benzoylpyruvate can be reacted with hydroxylamine hydrochloride to yield the desired ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

-

To a solution of ethyl benzoylpyruvate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

-

Reduction to the Corresponding Alcohol: (3-methyl-5-phenylisoxazol-4-yl)methanol

The ester functionality of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Step 2: Reduction of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

-

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (3-methyl-5-phenylisoxazol-4-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

-

Chlorination to Afford this compound

The final step is the conversion of the hydroxymethyl group to the chloromethyl group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

Step 3: Chlorination of (3-methyl-5-phenylisoxazol-4-yl)methanol.

-

To a solution of (3-methyl-5-phenylisoxazol-4-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.55-7.45 (m, 5H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 2.50 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 168.0 (C5), 160.0 (C3), 130.0, 129.0, 128.5 (Ar-C), 115.0 (C4), 35.0 (-CH₂Cl), 12.0 (-CH₃).

-

Mass Spectrometry (EI): m/z (%) = 207 (M⁺), 172 (M⁺ - Cl).

Note: The spectroscopic data provided are predicted values based on the analysis of structurally related compounds. Actual experimental data should be obtained for confirmation.

Applications in Organic Synthesis: A Gateway to Novel Molecules

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, allowing for the facile introduction of the 3-methyl-5-phenylisoxazol-4-ylmethyl moiety into various molecular frameworks.

N-Alkylation Reactions: Synthesis of Novel Amine Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted isoxazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol for N-Alkylation:

-

To a solution of the amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a suitable solvent like acetonitrile or DMF, add a solution of this compound (1.1 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Work-up involves partitioning between an organic solvent and water, followed by purification of the product by column chromatography or recrystallization.

This methodology has been employed in the synthesis of various biologically active compounds, including potential kinase inhibitors where the isoxazole scaffold can interact with the hinge region of the kinase.[3]

O-Alkylation Reactions: Formation of Ether Linkages

Phenols and alcohols can be readily alkylated with this compound under basic conditions to form the corresponding ethers. This is a valuable method for linking the isoxazole unit to other aromatic or aliphatic systems.

General Protocol for O-Alkylation:

-

To a solution of the phenol or alcohol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate or sodium hydride (1.2 equivalents).

-

Stir the mixture for a short period to generate the corresponding alkoxide or phenoxide.

-

Add this compound (1.1 equivalents) and stir the reaction at room temperature or with heating.

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Purification is typically achieved by column chromatography.

S-Alkylation Reactions: Synthesis of Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are often fast and proceed in high yield.

General Protocol for S-Alkylation:

-

To a solution of the thiol (1 equivalent) and a base such as potassium carbonate or sodium hydroxide in a solvent like ethanol or DMF, add this compound (1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of 3,4,5-Trisubstituted Isoxazoles

Foreword: The Strategic Importance of the Trisubstituted Isoxazole Core

To the practicing medicinal chemist and process development scientist, the isoxazole ring is more than a mere five-membered heterocycle; it is a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents and bioactive molecules.[1][2][3] Its unique electronic properties, arising from the juxtaposition of a weakly basic nitrogen and an oxygen atom, allow it to serve as a versatile bioisostere for esters and amides, participate in hydrogen bonding, and engage in π-stacking interactions.[1][4]

While the synthesis of mono- and disubstituted isoxazoles is well-established, the construction of the fully decorated 3,4,5-trisubstituted core presents a distinct and more formidable challenge.[3] The control of regiochemistry, the management of functional group tolerance, and the drive for atom economy necessitate a sophisticated understanding of the available synthetic tools. This guide is designed not as a simple catalog of reactions, but as a strategic manual. It aims to elucidate the causality behind methodological choices, providing the field-proven insights required to navigate this complex synthetic terrain with confidence and precision.

Section 1: The [3+2] Cycloaddition: A Versatile and Powerful Approach

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, represents the most direct and widely exploited strategy for assembling the isoxazole ring.[5][6] This reaction involves the union of a 1,3-dipole (a nitrile oxide) with a dipolarophile to form the five-membered heterocycle. However, the nature of the dipolarophile is the critical determinant for accessing the 3,4,5-trisubstituted pattern.

Caption: General schematic of a [3+2] cycloaddition reaction.

The Classical Route: Cycloaddition with Internal Alkynes

The most intuitive approach to a trisubstituted isoxazole is the cycloaddition of a nitrile oxide with an internal (non-terminal) alkyne. While theoretically direct, this method is often hampered by significant practical hurdles.

-

Causality of Limitations: The reaction typically requires high temperatures and extended reaction times, which can lead to the decomposition of sensitive substrates and the formation of side products.[2][7] A more fundamental issue is regioselectivity. For unsymmetrical internal alkynes, two regioisomeric products can form, often in inseparable mixtures.[2] Furthermore, copper(I) catalysts, which are exceptionally effective at controlling regioselectivity and accelerating reactions with terminal alkynes to form 3,5-disubstituted isoxazoles, are generally ineffective for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes.[7][8]

-

Strategic Intervention with Ruthenium: For applications where an alkyne dipolarophile is necessary, ruthenium(II) catalysts have emerged as a viable solution. They can promote the cycloaddition at room temperature, offering both high yields and, crucially, improved regioselectivity for the formation of 3,4,5-trisubstituted isoxazoles.[7]

The Modern Workhorse: Cycloaddition with 1,3-Dicarbonyl Compounds

A paradigm shift in the synthesis of 3,4,5-trisubstituted isoxazoles has been the move away from challenging alkynes towards readily available 1,3-dicarbonyl compounds and their synthetic equivalents (e.g., β-ketoesters, β-ketoamides).[7][8][9][10] This strategy is elegant, highly regioselective, and often amenable to green chemistry principles.

-

Mechanistic Insight: The key to this reaction's success lies in the in-situ formation of an enol or enolate from the 1,3-dicarbonyl compound, which then acts as the dipolarophile. The reaction proceeds via a base-mediated [3+2] cycloaddition, followed by a dehydration step to yield the aromatic isoxazole ring. The choice of base and solvent is critical for controlling the reaction pathway and preventing competing side reactions like O-imidoylation.[8][9]

Caption: Mechanism of enolate-mediated [3+2] cycloaddition.

This approach has been refined into a highly efficient, environmentally friendly protocol that can be performed in water at room temperature, completely avoiding the need for metal catalysts.[8][10]

Field-Proven Experimental Protocol: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles[8][10]

-

Nitrile Oxide Generation: To a solution of the corresponding hydroximoyl chloride (1.0 equiv.) in a 95:5 water/methanol mixture, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.). Stir the mixture at room temperature for 5-10 minutes. The in-situ generation of the nitrile oxide is critical to avoid its dimerization into a furoxan.

-

Cycloaddition: To the freshly prepared nitrile oxide solution, add the 1,3-dicarbonyl compound (1.2 equiv.).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,4,5-trisubstituted isoxazole.

| R¹ (from Nitrile Oxide) | R², R³, R⁴ (from Dicarbonyl) | Yield (%)[8] |

| Phenyl | H, Methyl, Phenyl | 95 |

| 4-Chlorophenyl | H, Methyl, Phenyl | 92 |

| Phenyl | H, Methyl, OEt | 90 |

| 4-Trifluoromethylphenyl | H, Methyl, Phenyl | 88 |

Table 1: Representative yields for the aqueous [3+2] cycloaddition protocol.

Section 2: Cyclocondensation Strategies: Building from Acyclic Precursors

While cycloadditions are powerful, classical cyclocondensation reactions remain a valuable and highly tunable tool in the synthetic chemist's arsenal. These methods construct the isoxazole ring by forming two covalent bonds in a single pot, typically from a nitrogen source and a carbon backbone.

Regiocontrolled Synthesis from β-Enamino Diketones

A sophisticated variation of the classical reaction between β-dicarbonyls and hydroxylamine involves the use of β-enamino diketones.[11][12] This approach offers a powerful lever for controlling the final substitution pattern, allowing access to different regioisomers by simply tuning the reaction conditions.

-

Causality of Regiocontrol: The regiochemical outcome of the cyclocondensation with hydroxylamine is dictated by which carbonyl group undergoes the initial nucleophilic attack. This selectivity can be precisely manipulated. In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the more sterically accessible carbonyl of the β-enamino diketone is activated, directing the cyclization to produce 3,4,5-trisubstituted isoxazoles with high regioselectivity.[11]

Experimental Protocol: Lewis-Acid-Mediated Cyclocondensation[11]

-

Reactant Setup: In a suitable flask, dissolve the β-enamino diketone (0.5 mmol, 1.0 equiv.) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) in acetonitrile (MeCN) (4 mL) at room temperature.

-

Addition of Reagents: Add pyridine (1.4 equiv.) to the solution, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv.).

-

Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the target 3,4,5-trisubstituted isoxazole.

Section 3: Advanced Strategies: Transition-Metal-Catalyzed Domino Reactions

For ultimate efficiency and atom economy, medicinal and process chemists increasingly turn to domino or cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence. Transition metals are exceptional catalysts for orchestrating such complex transformations.

Fe/Pd-Catalyzed Four-Step Sequence from Propargylic Alcohols

A remarkable example of process intensification is the synthesis of trisubstituted isoxazoles from readily available propargylic alcohols in an uninterrupted four-step sequence using iron and palladium catalysts.[13] This strategy avoids the isolation and purification of intermediates, saving significant time, solvent, and resources.

-

Workflow Logic: The sequence is a masterclass in catalytic control, where each step sets the stage for the next without interference. The palladium catalyst, in particular, plays a central role in the key annulation/cross-coupling step.

Caption: Workflow for the Fe/Pd-catalyzed uninterrupted sequence.

This approach achieves overall yields of up to 84%, which translates to an average yield of 96% per step—a testament to the efficiency of uninterrupted catalytic sequences.[13]

Section 4: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route depends on a multitude of factors, including the availability of starting materials, desired substitution patterns, scalability, and tolerance to specific functional groups.

| Synthetic Strategy | Key Precursors | Conditions | Catalyst | Advantages | Limitations |

| [3+2] with Internal Alkynes | Nitrile Oxide, Internal Alkyne | High Temp | Often None; Ru(II) for control[7] | Direct | Poor regioselectivity, harsh conditions, limited scope.[2][8] |

| [3+2] with 1,3-Diketones | Nitrile Oxide, 1,3-Dicarbonyl | Mild, RT, Aqueous[8][10] | Metal-free | Excellent regioselectivity, green, high yields, broad scope.[8][9] | Substrate must be a 1,3-dicarbonyl or equivalent. |

| Cyclocondensation | β-Enamino Diketone, NH₂OH | Mild, RT | Lewis Acid (BF₃·OEt₂)[11] | High regiocontrol, mild conditions. | Requires pre-functionalized diketone precursor. |

| Fe/Pd Domino Reaction | Propargylic Alcohol, NH₂OH | One-pot sequence | Fe and Pd[13] | Highly efficient, atom economical, time-saving. | Multi-catalyst system, may not tolerate all functional groups.[13] |

Table 2: Strategic comparison of primary synthetic routes to 3,4,5-trisubstituted isoxazoles.

Conclusion and Future Outlook

The synthesis of 3,4,5-trisubstituted isoxazoles has evolved from challenging, brute-force methods to elegant and highly efficient strategies. The enolate-mediated [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds stands out as a particularly robust and environmentally conscious method, offering broad applicability for drug discovery and development.[8][10] Concurrently, the development of sophisticated, transition-metal-catalyzed domino reactions showcases the power of modern catalysis to achieve unparalleled levels of efficiency and atom economy.[13]

For the modern researcher, the path to a desired 3,4,5-trisubstituted isoxazole is no longer a matter of finding a route, but of strategically selecting the optimal route based on a clear understanding of the underlying chemical principles. The continued innovation in this field promises even milder, more selective, and more sustainable methods for constructing this vital chemical scaffold.

References

-

Hossain, M. I., Khan, M. I. H., Kim, S. J., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 483–493. Available at: [Link][7][8][10]

-

Li, W., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 7(59), 37033-37036. Available at: [Link]

-

Hossain, M. I., Khan, M. I. H., Kim, S. J., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. ChemRxiv. Available at: [Link][9]

-

Corona-Díaz, M. F., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 14(3), 942-951. Available at: [Link][11][12]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from Wikipedia. Available at: [Link][5]

-

Gómez-Guillén, M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 1-11. Available at: [Link][1]

-

Gayon, E., Quinonero, O., Lemouzy, S., Vrancken, E., & Campagne, J. M. (2011). Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence to Access Trisubstituted Isoxazoles. Organic Letters, 13(24), 6418–6421. Available at: [Link][13]

-

van der Wal, S. J., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry, 9(5), 1635-1639. Available at: [Link][2]

-

Hu, M., He, X., Niu, Z., Yan, Z., Zhou, F., & Shang, Y. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Synthesis, 46(04), 510-514. Available at: [Link][14]

-

Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research, 5(6), 3034-3047. Available at: [Link][6]

-

ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from ResearchGate. Available at: [Link][3]

-

Jeong, J. U., et al. (2014). Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction of Alkynyl Oxime Ethers. Organic Letters, 12(10), 2544–2547. Available at: [Link][15]

-

Duc, N. M., & Dung, P. T. P. (2021). Recent progress in the synthesis of isoxazoles. Current Organic Chemistry, 25(24), 2938-2989. Available at: [Link][4]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Transition-Metal-Catalyzed Uninterrupted Four-Step Sequence to Access Trisubstituted Isoxazoles [organic-chemistry.org]

- 14. Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Derivatization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole for Drug Discovery

Executive Summary & Scientific Rationale

This guide details the synthetic derivatization of 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CMPI) . In modern drug discovery, the isoxazole ring acts as a "privileged scaffold," serving as a bioisostere for amide bonds and phenyl rings, effectively reducing metabolic liability while maintaining ligand-receptor binding geometry.

The specific intermediate, CMPI, features a C4-chloromethyl electrophilic handle . This position is chemically distinct from the aromatic C3 and C5 positions, offering a "benzylic-like" reactivity profile. This allows for rapid

Chemical Reactivity Profile

The C4-chloromethyl group is activated by the electron-withdrawing nature of the isoxazole

-

Desired Pathway (

): Direct displacement of chloride by nucleophiles. -

Undesired Pathway (Elimination): Formation of the exocyclic methide (reactive fulvene-like intermediate) under harsh basic conditions, leading to polymerization or decomposition.

Strategic Recommendation: Use weak bases (

Derivatization Workflow

Figure 1: Divergent synthesis strategy for CMPI. The chloromethyl handle allows access to three distinct chemical spaces essential for SAR exploration.

Experimental Protocols

Module A: N-Alkylation (Amine Library Synthesis)

Target: Increasing Fsp3 character and modulating basicity.

Mechanism: Bimolecular Nucleophilic Substitution (

Reagents Table

| Reagent | Role | Equivalents | Notes |

| CMPI | Substrate | 1.0 | Limiting reagent |

| Secondary Amine | Nucleophile | 1.2 - 1.5 | Excess prevents bis-alkylation (if primary) |

| Base | 2.0 - 3.0 | Scavenges HCl; use anhydrous | |

| KI | Catalyst | 0.1 (10 mol%) | Accelerates reaction rate |

| Acetonitrile (MeCN) | Solvent | [0.1 M] | Dry solvent preferred |

Step-by-Step Protocol

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CMPI (1.0 equiv) in MeCN.

-

Activation: Add

(2.0 equiv) and KI (0.1 equiv). Stir for 5 minutes at Room Temperature (RT). -

Addition: Add the Amine (1.2 equiv) dropwise.

-

Reaction:

-

Volatile Amines: Seal the vial and heat to 60°C for 4–6 hours.

-

Non-volatile Amines: Heat to 80°C (reflux) for 2–4 hours.

-

-

Monitoring: Check via LCMS. Look for disappearance of Starting Material (SM) and appearance of [M+Amine-HCl]+.

-

Workup:

-

Cool to RT. Filter off inorganic salts (

/KCl) using a fritted funnel or syringe filter. -

Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC (Water:MeCN + 0.1% Formic Acid).

-

Module B: Azide "Click" Chemistry (Triazole Library)

Target: Fragment-Based Drug Design (FBDD) and Bioisosteres.

This is a two-step protocol. First, conversion to the azide, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Azidation Protocol

-

Dissolve CMPI (1.0 equiv) in DMF (0.2 M).

-

Add Sodium Azide (

) (1.5 equiv). Caution: -

Heat to 60°C for 3 hours.

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMF/

), dry over

Step 2: CuAAC (Click Reaction)

| Component | Conc/Equiv |

| Isoxazole-Azide | 1.0 equiv |

| Terminal Alkyne | 1.1 equiv |

| 10 mol% | |

| Sodium Ascorbate | 20 mol% |

| t-BuOH : Water | 1:1 ratio |

Procedure:

-

Suspend Azide and Alkyne in t-BuOH:Water (1:1).

-

Add Sodium Ascorbate (freshly prepared solution).

-

Add Copper Sulfate solution.

-

Stir vigorously at RT for 12 hours. The product often precipitates out.

-

Isolation: Filter the precipitate or extract with EtOAc.

Module C: Etherification (Phenol/Alcohol Scavenging)

Target: Hydrophobic pocket exploration and LogP adjustment.

Critical Note: Phenols are weaker nucleophiles than amines. Stronger bases or higher temperatures are required.

Protocol

-

Deprotonation: In a dry flask, dissolve the Phenol/Alcohol (1.1 equiv) in DMF.

-

Base Addition:

-

For Phenols: Add

(2.0 equiv). -

For Aliphatic Alcohols: Carefully add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases.

-

-

Alkylation: Add a solution of CMPI (1.0 equiv) in DMF dropwise to the reaction.

-

Heating: Heat to 80°C for 6 hours.

-

Quench: If NaH was used, cool to 0°C and quench with saturated

. -

Extraction: Extract with EtOAc, wash with LiCl solution (to remove DMF), and purify via column chromatography (Hexane:EtOAc).

Quality Control & Validation

To ensure the integrity of the library, the following spectral markers must be verified.

NMR Validation ( NMR in )

The success of the reaction is best monitored by the shift of the methylene protons at the C4 position.

| Compound State | Chemical Shift ( | Multiplicity | Interpretation |

| Starting Material (Cl) | ~4.3 - 4.5 ppm | Singlet (2H) | Deshielded by Chlorine |

| Amine Product (N-R) | ~3.4 - 3.6 ppm | Singlet (2H) | Shielded by Nitrogen |

| Ether Product (O-R) | ~4.4 - 4.6 ppm | Singlet (2H) | Deshielded (similar to SM, check MS) |

| Azide Intermediate | ~4.2 ppm | Singlet (2H) | Distinct IR band at ~2100 |

Mass Spectrometry (LCMS)

-

Chlorine Isotope Pattern: The Starting Material (CMPI) will show a distinct M and M+2 peak (3:1 ratio) due to

. -

Product Confirmation: Successful derivatization is confirmed by the loss of the chlorine isotope pattern and the appearance of the expected molecular ion

.

References

-

Isoxazole Scaffold Review: Zhu, J., Mo, J., Lin, H. Z., et al. (2018). "The recent progress of isoxazole derivatives as medicinal drugs."[2][3][4][5][6] Bioorganic & Medicinal Chemistry.

-

Valdecoxib Synthesis (Contextual Grounding): Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

-

Click Chemistry on Heterocycles: Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

-

Nucleophilic Substitution Protocols: BenchChem Technical Support. (2025).[1][3][6][7] "Application Notes and Protocols for Nucleophilic Substitution with Chloromethyl-heterocycles."

-

General Isoxazole Reactivity: Pinho e Melo, T. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biological Evaluation of Novel Isoxazole Compounds: A Guide for Drug Discovery

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its versatile structure allows for a broad range of chemical modifications, leading to derivatives with diverse and potent biological activities.[1][3] Isoxazole-containing compounds have shown significant promise in various therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide provides a comprehensive overview of the essential techniques and detailed protocols for the biological evaluation of novel isoxazole compounds, designed for researchers, scientists, and drug development professionals.

Section 1: Preliminary Cytotoxicity and Antimicrobial Screening

A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile and broad-spectrum antimicrobial activity. This initial screening helps to identify promising candidates for further development and flags compounds with potential toxicity issues early in the discovery pipeline.

In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of novel isoxazole compounds is fundamental to understanding their therapeutic index. The MTT and XTT assays are widely used colorimetric methods for determining cell viability.[6][7]

Principle of Tetrazolium-Based Assays: These assays rely on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[6][8] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases to a purple formazan, which is insoluble and requires a solubilization step.[6] The XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan, simplifying the protocol.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay [6][9]

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel isoxazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Cytotoxicity of Novel Isoxazole Compounds

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| ISO-001 | MCF-7 | 48 | 15.2 |

| ISO-002 | A549 | 48 | 28.7 |

| ISO-003 | HeLa | 48 | 8.5 |

Antimicrobial and Antifungal Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant potential in this area.[10][11]

Experimental Workflow for Antimicrobial Screening

Caption: General workflow for antimicrobial screening of novel isoxazole compounds.

Protocol: Broth Microdilution for MIC Determination [10]

-